[3-(Isoquinolin-1-yl)phenyl]methanol

Catalog No.
S14322356
CAS No.
1349715-97-4
M.F
C16H13NO
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Isoquinolin-1-yl)phenyl]methanol

CAS Number

1349715-97-4

Product Name

[3-(Isoquinolin-1-yl)phenyl]methanol

IUPAC Name

(3-isoquinolin-1-ylphenyl)methanol

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2

InChI Key

DBHNUOWVONUFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO

3-(Isoquinolin-1-yl)phenylmethanol is an organic compound with the molecular formula C16H13NOC_{16}H_{13}NO and a molecular weight of 249.28 g/mol. This compound features an isoquinoline moiety attached to a phenylmethanol group, making it a derivative of both isoquinoline and benzyl alcohol. The structure consists of an isoquinoline ring system linked to a phenyl group through a methanol functional group, which contributes to its chemical reactivity and potential biological activity.

3-(Isoquinolin-1-yl)phenylmethanol can undergo various chemical transformations, including:

  • Oxidation: The alcohol functional group can be oxidized to form corresponding carbonyl compounds or acids.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Nucleophilic Substitution: The isoquinoline nitrogen can participate in nucleophilic substitution reactions.

These reactions highlight the compound's versatility in organic synthesis and potential applications in medicinal chemistry.

The synthesis of 3-(Isoquinolin-1-yl)phenylmethanol can be achieved through various methods:

  • Condensation Reactions: A common approach involves the condensation of isoquinoline with phenylmethanol under acidic conditions.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction with sodium borohydride or lithium aluminum hydride can yield the desired alcohol.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection and deprotection of functional groups.

3-(Isoquinolin-1-yl)phenylmethanol has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structural properties may find applications in developing new materials with specific functionalities.

Interaction studies involving 3-(Isoquinolin-1-yl)phenylmethanol are crucial for understanding its pharmacological profile. Investigating how this compound interacts with biological targets such as enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.

In vitro studies could assess binding affinities and inhibition constants against specific targets, while in vivo studies could evaluate its efficacy and safety profiles.

Similar Compounds

Several compounds share structural similarities with 3-(Isoquinolin-1-yl)phenylmethanol, including:

Compound NameMolecular FormulaUnique Features
3-(Pyridin-4-yl)phenylmethanolC12H11NOC_{12}H_{11}NOContains a pyridine instead of isoquinoline.
3-(Quinolin-2-yl)benzyl alcoholC16H13NOC_{16}H_{13}NOFeatures a quinoline structure, differing in ring composition.
4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanolC16H17NOC_{16}H_{17}NOContains a tetrahydroisoquinoline moiety, affecting its reactivity and properties.

These compounds illustrate the diversity within the class of isoquinoline derivatives and their potential applications in medicinal chemistry.

This detailed overview of 3-(Isoquinolin-1-yl)phenylmethanol highlights its significance as a chemical entity worthy of further exploration in both synthetic and biological contexts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

235.099714038 g/mol

Monoisotopic Mass

235.099714038 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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